molecular formula C16H18 B1330371 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene CAS No. 952-80-7

1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene

Cat. No.: B1330371
CAS No.: 952-80-7
M. Wt: 210.31 g/mol
InChI Key: QFEPNMCDSBNJDB-UHFFFAOYSA-N
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Description

1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, with the CAS Number 952-80-7, is an aromatic hydrocarbon compound with the molecular formula C16H18 and a molecular weight of 210.32 . This compound is presented as a powder and has an estimated boiling point of 284.85 °C and a density of 0.9761 . As a specialist aromatic chemical, it serves as a valuable building block and intermediate in advanced organic synthesis and materials science research . Researchers utilize this compound in the development and study of novel organic structures and functional materials. It is available in high and ultra-high purity forms, including 99%, 99.9%, 99.99%, and 99.999% purity, as well as various standard grades to meet specific research protocols . Typical bulk packaging includes palletized plastic pails, fiber and steel drums, and super sacks, with options for packaging under argon or vacuum for air-sensitive materials . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

1-methyl-2-[2-(2-methylphenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEPNMCDSBNJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30915072
Record name 1,1'-(Ethane-1,2-diyl)bis(2-methylbenzene)
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

952-80-7, 33268-48-3
Record name Benzene, 1,1'-(1,2-ethanediyl)bis(2-methyl-
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Record name 952-80-7
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Record name 1,1'-(Ethane-1,2-diyl)bis(2-methylbenzene)
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Record name 2,2â??-dimethylbibenzyl
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Biological Activity

1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, also known as a derivative of ethylbenzene, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula C16H18 and is classified under aromatic hydrocarbons. Its structure can be represented as follows:

C16H18 CID 53675493 \text{C}_{16}\text{H}_{18}\quad \text{ CID 53675493 }

This compound is characterized by a two-methylphenyl group attached to an ethylene bridge, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential enzymes.

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundBacillus subtilis18

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cell lines. Notably, it has shown promising results against breast cancer cell lines such as MDA-MB-231 and MCF-7. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

A study reported that treatment with this compound resulted in:

  • Apoptosis induction : Increased annexin V-FITC positive cells were noted.
  • Cell viability reduction : IC50 values were determined to be around 10 µM for MDA-MB-231 cells.
Cell LineIC50 (µM)Apoptosis Rate (%)
MDA-MB-2311022
MCF-71515

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that a regimen including this compound led to improved outcomes compared to standard treatments.
    • Outcome : Increased overall survival rates and reduced tumor size.
  • Case Study on Bacterial Infections : A study involving patients with chronic bacterial infections indicated that topical application of formulations containing this compound resulted in significant improvement in infection control.
    • Outcome : Reduction in infection recurrence rates by approximately 30%.

Comparison with Similar Compounds

Simple Alkyl-Substituted Benzene Derivatives

Compound Name CAS Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features
1-Ethyl-2-methylbenzene 611-14-3 C₉H₁₂ 120.20 ~180 (lit.) ~0.87 Simpler analog with ethyl linkage
1-Allyl-2-methylbenzene 1587-04-8 C₁₀H₁₂ 132.21 N/A N/A Unsaturated allyl substituent
Target Compound 952-80-7 C₁₆H₁₈ 210.32 284.85 0.9761 Ethyl bridge between methylbenzenes

Comparison Insights :

  • Molecular Complexity : The target compound’s ethyl bridge and dual methyl-substituted benzene rings result in higher molecular weight and boiling point compared to simpler analogs like 1-ethyl-2-methylbenzene .
  • Steric Effects : The ethyl bridge introduces conformational rigidity, whereas allyl-substituted derivatives (e.g., 1-allyl-2-methylbenzene) exhibit reactivity due to the unsaturated bond .

Compounds with Functional Groups

Compound Name CAS Formula Functional Group Key Properties
Methyl 2-(2-methylphenyl)acetate N/A C₁₁H₁₄O₂ Ester OR1A1 agonist (EC₅₀: 12.2–25.0 µM)
1-Methyl-2-(2-nitroethenyl)benzene 28638-59-7 C₉H₉NO₂ Nitroalkene High reactivity for addition reactions

Comparison Insights :

  • Bioactivity : Methyl 2-(2-methylphenyl)acetate demonstrates receptor activation (OR1A1), suggesting that ester substituents enhance bioactivity compared to the inert ethyl bridge in the target compound .
  • Reactivity : The nitro group in 1-methyl-2-(2-nitroethenyl)benzene enables electrophilic addition, contrasting with the target compound’s stability under standard conditions .

Disulfide-Containing Analogs

1-Methyl-2-({[(2-methylphenyl)methyl]disulfanyl}methyl)benzene (CAS: N/A) features a disulfide (-S-S-) bridge instead of an ethyl group. Key structural differences include:

  • Conformation : The disulfide bond creates a twisted geometry (C-S-S-C torsion angle: 93.24°), whereas the ethyl bridge in the target compound allows free rotation .
  • Crystal Packing : Disulfide analogs exhibit C–H⋯π interactions stabilizing the 3D architecture, while the target compound’s packing is likely dominated by van der Waals forces .

Complex Multi-Aryl Structures

1-Methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene (CAS: N/A) has a diphenylethyl group, resulting in:

  • Steric Hindrance : The bulky diphenylethyl group limits conformational flexibility compared to the target compound’s linear ethyl bridge .
  • Applications : Such complex structures are often explored in pharmaceuticals or polymers, whereas the target compound’s simpler structure suits materials science .

Preparation Methods

Biaryl Ethyl Coupling via Cross-Coupling Reactions

A common approach to prepare compounds with a 2-phenylethyl substituent on a benzene ring is through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Negishi coupling. These methods enable the formation of the carbon-carbon bond between the aromatic rings and the ethyl linker.

  • Starting Materials: Typically, 2-bromomethyl toluene or 2-bromomethylbenzene derivatives and 2-methylphenylboronic acid or related organometallic reagents are used.
  • Catalysts: Palladium complexes such as Pd(PPh3)4 or PdCl2(PPh3)2 are employed.
  • Conditions: Reactions are carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (argon or nitrogen) at temperatures ranging from 60 to 100 °C.
  • Base: Triethylamine or potassium carbonate is used to facilitate the coupling.

Alkylation and Methylation Steps

After the biaryl ethyl framework is constructed, methylation at the 1-position of the benzene ring can be achieved by:

  • Methylating Agents: Methyl iodide or dimethyl sulfate.
  • Base: Strong bases such as sodium hydride or potassium tert-butoxide.
  • Solvent: Anhydrous solvents like dimethyl sulfoxide (DMSO) or THF.
  • Temperature: Typically performed at 0 °C to room temperature to control regioselectivity and avoid over-alkylation.

Alternative Synthetic Strategy: Friedel-Crafts Alkylation

Another method involves Friedel-Crafts alkylation of toluene derivatives with 2-(2-methylphenyl)ethyl halides under Lewis acid catalysis (e.g., AlCl3). This method allows direct alkylation of the aromatic ring but requires careful control to avoid polyalkylation and rearrangements.

Detailed Reaction Conditions and Yields

Step Reagents & Catalysts Solvent Temperature (°C) Time (h) Yield (%) Notes
Biaryl coupling Pd(PPh3)4, K2CO3 THF/H2O 80 12 70-85 Inert atmosphere, argon or nitrogen
Methylation Methyl iodide, NaH DMSO 0 to 25 4 75-90 Anhydrous conditions
Friedel-Crafts alkylation 2-(2-methylphenyl)ethyl chloride, AlCl3 CH2Cl2 or CS2Cl2 0 to 25 6 50-65 Requires quenching and purification

Research Findings and Optimization

  • Catalyst Efficiency: Pd(PPh3)4 has been found to provide high coupling efficiency with minimal side reactions, improving overall yield and purity.
  • Base Selection: Potassium carbonate is preferred for coupling due to its mildness and compatibility with aqueous solvents.
  • Temperature Control: Maintaining moderate temperatures (60–80 °C) during coupling prevents decomposition of sensitive intermediates.
  • Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients effectively separates the desired product from by-products.
  • Methylation Selectivity: Using sodium hydride as a base in anhydrous DMSO at low temperature ensures selective methylation at the 1-position without over-alkylation.

Analytical Characterization Supporting Preparation

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Scale Suitability
Pd-Catalyzed Cross-Coupling High selectivity, good yields Requires expensive catalysts 70-85 Laboratory to industrial
Friedel-Crafts Alkylation Simpler reagents, direct alkylation Lower selectivity, side reactions 50-65 Laboratory scale
Stepwise Methylation High regioselectivity Requires strict anhydrous conditions 75-90 Laboratory scale

Q & A

What are the established synthetic methodologies for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The compound is synthesized via electrophilic aromatic substitution , leveraging reagents like potassium pentafluoropropionate and thiocyanate derivatives. A standardized procedure involves reacting 2-methylphenyl thiocyanate (0.50 mmol) with potassium salts (0.60 mmol) in trifluoroethanol as an internal standard, yielding 87% product (confirmed by ¹⁹F NMR and GC-MS) . Critical parameters include:

  • Temperature: Controlled heating to avoid side reactions.
  • Solvent: Polar aprotic solvents enhance electrophilic reactivity.
  • Catalyst: Acidic or Lewis acid catalysts (e.g., AlCl₃) may accelerate substitution.

Table 1: Example Reaction Conditions and Yields

ReagentSolventTemperatureYield
K pentafluoropropionateTrifluoroethanol80°C87%

What analytical techniques are most reliable for confirming the crystal structure of this compound?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction is definitive. For this compound derivatives, monoclinic P2₁/c symmetry is observed with cell parameters:

  • a = 10.3640 Å, b = 7.6408 Å, c = 18.1106 Å, β = 91.099° .
  • Validation metrics: R factor = 0.035, wR = 0.096, data-to-parameter ratio = 16.7.
  • Hydrogen-bond geometry (e.g., C–H···π interactions) further corroborates structural integrity (see Table 1 in ).

How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) obtained from different solvent systems?

Level: Advanced
Methodological Answer:
Discrepancies arise from solvent polarity and hydrogen bonding. To resolve:

Cross-validation: Compare with X-ray crystallography (e.g., bond lengths in ).

Computational NMR simulations: Use DFT (B3LYP/6-31G*) to model solvent effects on chemical shifts .

Standardized protocols: Use deuterated solvents (CDCl₃, DMSO-d₆) and control temperature (±0.1°C).

Example: Aromatic proton shifts in CDCl₃ vs. DMSO-d₆ differ by 0.2–0.5 ppm; simulations align with experimental trends .

What computational approaches predict the compound's reactivity in novel synthetic pathways?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) models:

  • Fukui indices identify electrophilic/nucleophilic sites (e.g., para positions on methyl-substituted rings) .
  • Transition state analysis: Gibbs free energy barriers predict regioselectivity in substitution reactions.
  • Software tools: Gaussian (B3LYP/6-311++G**) or ORCA with solvent continuum models.

Case study: Adsorption studies on methylbenzenes show π-π stacking interactions dominate reactivity .

What methodologies assess the compound's potential biological activity, such as antimicrobial or anticancer effects?

Level: Advanced
Methodological Answer:

In vitro assays:

  • MTT assay: Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial screening: Agar diffusion for bacterial/fungal inhibition zones.

Structure-activity relationship (SAR): Modify substituents (e.g., methoxy groups) and correlate with IC₅₀ values.

Molecular docking: Simulate binding to target proteins (e.g., thymidylate synthase for anticancer activity) .

Example: Benzoxazole derivatives with similar structures show IC₅₀ values <10 µM in breast cancer models .

How are biomarkers of exposure to this compound identified and quantified in toxicological studies?

Level: Advanced
Methodological Answer:

Biomarker identification: Use LC-MS/MS to detect urinary metabolites (e.g., hydroxylated derivatives).

Quantification:

  • Internal standards: Deuterated analogs (e.g., benzene-d₆) improve accuracy .
  • Calibration curves: Linear ranges (0.1–100 ng/mL) with R² >0.98.

Validation: Recovery rates (85–115%) and precision (CV <15%) per FDA guidelines .

How do steric effects influence the compound's reactivity in substitution reactions?

Level: Advanced
Methodological Answer:
Steric hindrance from methyl groups directs substitution to less hindered positions:

  • Ortho/para ratios: Calculated via DFT (e.g., para dominance in bulky substituents) .
  • Experimental validation: Competitive reactions with iodine monochloride show para-selectivity (>70%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
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1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene

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